(4-tert-Butylphenyl)diphenylsulfonium triflate

描述

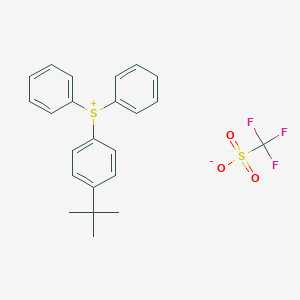

(4-tert-Butylphenyl)diphenylsulfonium triflate (CAS: 145612-66-4) is a sulfonium salt widely employed as a photo-acid generator (PAG) in photopolymerization and photolithography. Its structure comprises a central sulfur atom bonded to two phenyl groups and a 4-tert-butylphenyl substituent, paired with a trifluoromethanesulfonate (triflate) anion. The tert-butyl group enhances steric hindrance and thermal stability, while the triflate anion acts as a robust leaving group, enabling efficient acid release under UV irradiation .

This compound is pivotal in controlled/living radical polymerization (CLRP), facilitating precise molecular weight control and low dispersity (Ð) in polymers like glycidyl methacrylate (GMA) and methyl methacrylate (MMA) . Applications span advanced materials for electronics, medical devices, and coatings, where controlled polymerization kinetics are critical .

属性

IUPAC Name |

(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWXWSZTKMPQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382503 | |

| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145612-66-4 | |

| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-Butylphenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of 4-tert-Butylphenyl Bromide with Diphenyl Sulfide

Diphenyl sulfide reacts with 4-tert-butylphenyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form (4-tert-Butylphenyl)diphenylsulfonium bromide. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the sulfide acts as a nucleophile attacking the electrophilic aryl bromide.

Key Conditions :

-

Solvent : Dichloromethane (DCM) or chloroform under anhydrous conditions.

-

Temperature : 0–25°C to minimize side reactions.

-

Molar Ratio : 1:1.2 (diphenyl sulfide to 4-tert-butylphenyl bromide) ensures complete conversion.

Challenges :

-

Competing polymerization of the aryl bromide.

-

Hydrolysis of the sulfonium intermediate in the presence of moisture.

Anion Exchange to Triflate

The bromide counterion is replaced with triflate (CF₃SO₃⁻) through metathesis, a critical step for enhancing thermal stability and photoactivity.

Silver Triflate-Mediated Exchange

A traditional approach involves treating the sulfonium bromide with silver triflate (AgOTf) in a polar aprotic solvent:

-

Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF).

-

Stoichiometry : 1.1 equivalents of AgOTf to ensure complete anion exchange.

-

Reaction Time : 12–24 hours under nitrogen.

-

Yield : 85–92% after recrystallization from ethyl acetate/hexane.

Direct Triflation Using N-Phenyltriflimide (PhNTf₂)

Recent advances utilize PhNTf₂ as a triflate source in a two-chamber reactor system, avoiding silver salts:

Procedure :

-

Chamber A : PhNTf₂ (1.5 equiv) and potassium bifluoride (KHF₂, 2.5 equiv) in DMF.

-

Chamber B : Sulfonium bromide (1.0 equiv), DIPEA (3.0 equiv), and internal standard in MeCN.

-

Mixing : Solvent from Chamber A is injected into Chamber B, initiating anion exchange.

Advantages :

-

Eliminates AgBr precipitation, simplifying purification.

-

Higher reproducibility (yields 88–94%).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Table 1: Solvent and Base Screening for Anion Exchange

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | DIPEA | 25 | 92 |

| 2 | DMF | K₂CO₃ | 25 | 78 |

| 3 | THF | Et₃N | 40 | 65 |

| 4 | Toluene | DIPEA | 25 | 82 |

Findings :

-

MeCN/DIPEA combination maximizes yield due to superior solubility of intermediates.

-

Protic solvents (e.g., methanol) reduce yields by promoting hydrolysis.

Role of Fluoride Sources

Fluoride ions (F⁻) accelerate triflate incorporation by destabilizing the sulfonium bromide ion pair:

Table 2: Fluoride Additive Screening

| Entry | Fluoride Source | Equiv | Yield (%) |

|---|---|---|---|

| 1 | KF | 2.5 | 70 |

| 2 | KHF₂ | 2.5 | 88 |

| 3 | CsF | 2.5 | 75 |

| 4 | None | – | 45 |

Mechanistic Insight :

KHF₂ provides both F⁻ and HF, enhancing ion pair separation without corroding glassware.

Characterization and Validation

Spectroscopic Analysis

化学反应分析

(4-tert-Butylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The triflate group can be substituted with other nucleophiles under appropriate conditions

Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Cationic Photoinitiator

Overview

Cationic photoinitiators are essential in the field of UV-curable coatings and inks. They facilitate the polymerization of monomers upon exposure to UV light, leading to rapid curing processes. (4-tert-Butylphenyl)diphenylsulfonium triflate is particularly valued for its high efficiency and low volatility.

Mechanism of Action

Upon UV irradiation, the sulfonium salt decomposes to generate a strong Lewis acid, which initiates cationic polymerization of epoxides and vinyl ethers. This process is crucial in applications such as:

- Coatings : Providing durable finishes with excellent chemical resistance.

- Adhesives : Enabling quick bonding in industrial applications.

- 3D Printing : Used in resin formulations for rapid prototyping.

Photoacid Generator (PAG)

Functionality

As a photoacid generator, this compound releases protons upon exposure to light, which can catalyze various chemical reactions. This property is exploited in:

- Lithography : Enhancing resolution in photoresist materials used in semiconductor manufacturing.

- Polymerization Reactions : Facilitating reactions that require acidic conditions.

Polymer Chemistry

Applications in Polymer Blends

This compound plays a significant role in the development of covalent adaptable networks (CANs). These materials exhibit dynamic properties due to their exchangeable crosslinks, making them suitable for applications requiring flexibility and durability.

| Property | Description |

|---|---|

| Thermal Stability | High thermal stability suitable for various processes |

| Mechanical Strength | Enhanced mechanical properties due to crosslinking |

| Recyclability | Potential for reprocessing through covalent exchange |

Case Study 1: UV-Curable Coatings

A study demonstrated that incorporating this compound into UV-curable coatings resulted in significantly improved hardness and scratch resistance compared to traditional formulations. The coatings achieved full cure within seconds under UV light, showcasing the efficiency of this photoinitiator.

Case Study 2: Semiconductor Lithography

In semiconductor lithography, the use of this compound as a photoacid generator allowed for finer resolution patterns on silicon wafers. The generated acids effectively catalyzed the polymerization process, leading to enhanced pattern fidelity and reduced feature sizes down to the nanometer scale.

作用机制

The primary mechanism of action of (4-tert-Butylphenyl)diphenylsulfonium triflate involves the generation of acid upon exposure to light. This photoacid generation process is crucial in initiating cationic polymerization reactions. The compound absorbs light, leading to the cleavage of the sulfonium group and the release of a proton (H+), which then catalyzes the polymerization process .

相似化合物的比较

Structural and Substituent Effects

Sulfonium triflates vary primarily in aryl substituents, which influence electronic, steric, and solubility properties. Key analogs include:

| Compound Name | Substituent | CAS Number | Molecular Weight | λmax (nm) | Key Applications |

|---|---|---|---|---|---|

| (4-Fluorophenyl)diphenylsulfonium triflate | 4-Fluoro | 154093-57-9 | 434.39 | ~240 | High-resolution lithography |

| (4-Bromophenyl)diphenylsulfonium triflate | 4-Bromo | 255056-44-1 | 495.33 | ~245 | UV-curable resins |

| (4-Methoxyphenyl)diphenylsulfonium triflate | 4-Methoxy | 116808-67-4 | 442.43 | ~230 | Polar solvent-compatible PAGs |

| Tris(4-tert-butylphenyl)sulfonium triflate | Three 4-tert-butyl | 134708-14-8 | 622.78 | ~250 | High-thermal-stability coatings |

| Target Compound | 4-tert-Butyl | 145612-66-4 | 492.56 | 238 | CLRP, photolithography |

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : Lower acid strength but improve solubility in polar solvents, beneficial for homogeneous polymerization .

- Steric Effects : The tert-butyl group in the target compound moderates acid diffusion, enabling controlled polymerization kinetics . Tris(4-tert-butylphenyl) derivatives exhibit superior thermal stability but may suffer from reduced solubility .

Performance in Photopolymerization

- Target Compound : In MTEMPO-mediated photopolymerization of GMA, a 1:0.53 molar ratio of (4-tert-butylphenyl)diphenylsulfonium triflate to initiator achieved ~80% conversion with Ð < 1.3, demonstrating excellent control over molecular weight distribution .

- 4-Methoxy Analog : Exhibits faster initiation due to higher solubility but requires higher UV doses for complete acid release, limiting efficiency in rapid-cure applications .

- Tris(4-tert-butylphenyl)sulfonium Triflate : Shows delayed acid generation due to steric shielding, making it suitable for high-temperature lithography processes .

Research Findings and Trends

Recent studies emphasize optimizing substituents for balanced reactivity and stability:

- Yoshida (2010) demonstrated the target compound’s superiority in nitroxide-mediated photo-living polymerization of MMA, achieving Ð < 1.2 at >90% conversion .

- Comparative studies show electron-withdrawing substituents (e.g., Br) generate stronger acids but may cause side reactions in sensitive monomers, whereas the target compound’s tert-butyl group offers a compromise between control and efficiency .

生物活性

(4-tert-Butylphenyl)diphenylsulfonium triflate, often abbreviated as tBuS, is a compound that has garnered attention in various fields of research, particularly in photopolymerization and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

tBuS is a sulfonium salt that serves primarily as a photo-acid generator (PAG). Upon exposure to UV light, it decomposes to generate acids that catalyze polymerization reactions. Its utility in controlled radical polymerization has been extensively studied, showcasing its ability to influence the molecular weight and polydispersity of resulting polymers.

Mechanisms of Biological Activity

The biological activity of tBuS can be attributed to its role in generating reactive species upon photolysis. This process can lead to various chemical transformations that may have implications in drug delivery systems and other biomedical applications. The following mechanisms have been identified:

- Photoinitiation : tBuS acts as a photoinitiator in radical polymerization processes, which can be harnessed for creating biocompatible materials.

- Generation of Radicals : The decomposition products from tBuS can generate radicals that may interact with biological macromolecules, potentially leading to therapeutic applications or cytotoxic effects.

- Polymerization Control : The ability to control polymerization rates through the concentration of tBuS allows for the design of materials with specific properties for biomedical applications.

Case Studies

-

Controlled Radical Polymerization :

In a study exploring the use of tBuS in photopolymerization, it was found that the presence of tBuS significantly increased the rate of polymerization compared to systems without it. The molecular weight distribution (MWD) was also shown to be narrower when tBuS was used as a PAG, indicating better control over the polymerization process . -

Biocompatibility Assessments :

Research has indicated that polymers synthesized using tBuS exhibit favorable biocompatibility profiles. For instance, polymers formed from methacrylic acid using tBuS showed potential for use in drug delivery systems due to their controlled release properties .

Data Tables

常见问题

Advanced Question

tBuS is preferred for methacrylate systems due to its balanced acid strength and absorption at mid-UV wavelengths .

What methodologies ensure reproducible results when using this compound in light-driven polymerization?

Advanced Question

- Light Source : High-pressure mercury lamps (300–400 nm) are optimal due to tBuS’s λmax at 238 nm .

- Oxygen Exclusion : Use nitrogen purging or freeze-pump-thaw cycles to prevent radical quenching.

- Monomer Purity : Pre-treat monomers (e.g., methacrylic acid) with NaOH and distill over CaH₂ to remove inhibitors .

- Real-Time Monitoring : Use GPC or NMR to track conversion and adjust irradiation time .

Can this compound be applied beyond polymerization, such as in stimuli-responsive materials?

Advanced Question

Yes, sulfonium triflates like tBuS can trigger stimuli-responsive transitions in materials. For example:

- Vesicle-Micelle Transitions : Acid release from tBuS under UV disrupts electrostatic interactions in surfactant assemblies, enabling controlled payload release .

- Surface Modification : Acid-catalyzed hydrolysis of silanes or epoxides for wettability tuning .

What are the critical challenges in scaling up reactions using this PAG?

Advanced Question

- Light Penetration : Bulk reactions suffer from uneven irradiation; microfluidic reactors improve light homogeneity.

- Thermal Stability : tBuS decomposes above 80°C; maintain temperatures <50°C during synthesis .

- Side Reactions : Excess acid can protonate monomers (e.g., methacrylic acid), requiring stoichiometric optimization .

How does the choice of initiator affect the performance of this compound?

Advanced Question

Initiators with low 10-h half-life temperatures (e.g., azobis(4-methoxy-2,4-dimethylvaleronitrile)) synergize with tBuS by generating radicals at milder conditions, reducing side reactions. For example:

- High-T Initiators : Increase polydispersity due to delayed decomposition.

- Low-T Initiators : Improve MW control (Mw/Mn < 1.5) when paired with tBuS .

What analytical techniques are recommended for characterizing polymers synthesized with this compound?

Advanced Question

- GPC : Measure MW and polydispersity (calibrate with PMMA standards).

- NMR : Track monomer conversion and end-group fidelity.

- MALDI-TOF : Confirm livingness via linear increase in MW with conversion .

Are there documented contradictions in the literature regarding this compound’s efficacy?

Advanced Question

Discrepancies arise in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。